![molecular formula C12H19NO2S B7518072 N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide, also known as AEBSF, is a protease inhibitor that has been widely used in scientific research. It is a synthetic molecule that belongs to the class of sulfonamides and is commonly used to inhibit serine proteases. AEBSF has been used in various biochemical and physiological studies due to its ability to selectively inhibit serine proteases without affecting other classes of proteases.
Mecanismo De Acción
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide selectively inhibits serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from functioning. N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been shown to inhibit various serine proteases such as trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting thrombin, which is a serine protease involved in blood clotting. N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of serine proteases involved in inflammation. In addition, N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been shown to have anti-viral effects by inhibiting the activity of serine proteases involved in viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has several advantages for lab experiments. It is a selective inhibitor of serine proteases, which allows researchers to study the role of these enzymes in various physiological processes. N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has some limitations. It can irreversibly inhibit serine proteases, which can make it difficult to study the effects of these enzymes over time. In addition, N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide can also inhibit other classes of proteases at high concentrations, which can lead to non-specific effects.
Direcciones Futuras
There are several future directions for the use of N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide in scientific research. One direction is to study the role of serine proteases in various diseases such as cancer and Alzheimer's disease. Another direction is to develop new protease inhibitors that are more selective and have fewer non-specific effects. Finally, N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide can be used in combination with other protease inhibitors to study the effects of multiple proteases on physiological processes.
Métodos De Síntesis
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide involves the reaction of 2,5-dimethylphenethylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been widely used in scientific research due to its ability to selectively inhibit serine proteases. Serine proteases are a class of enzymes that play a crucial role in various physiological processes such as blood clotting, inflammation, and digestion. N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide has been used to study the role of serine proteases in these processes. It has also been used to study the role of serine proteases in various diseases such as cancer, Alzheimer's disease, and viral infections.
Propiedades
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-5-16(14,15)13-11(4)12-8-9(2)6-7-10(12)3/h6-8,11,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOYEWHJIIELEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7517994.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)
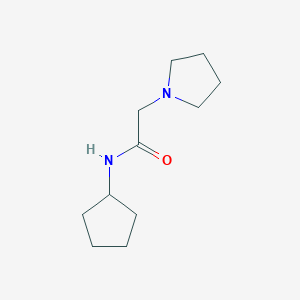
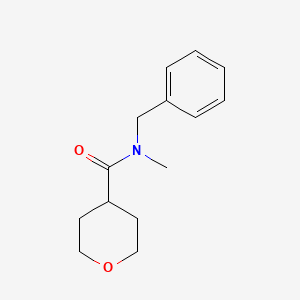
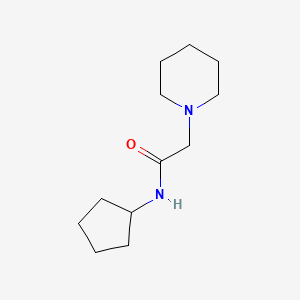
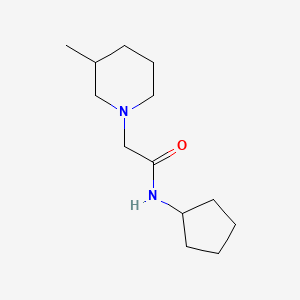
![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)
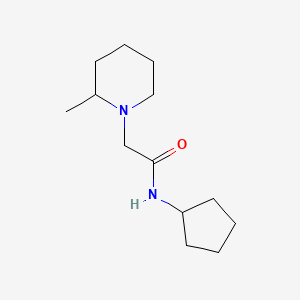
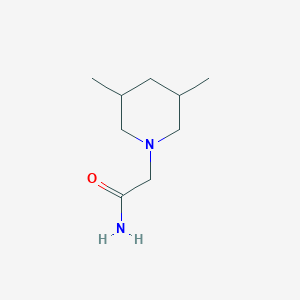
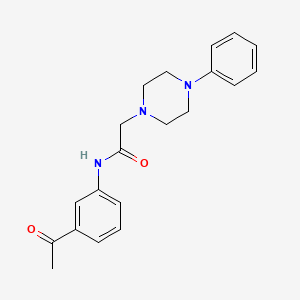
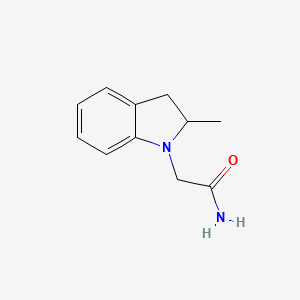
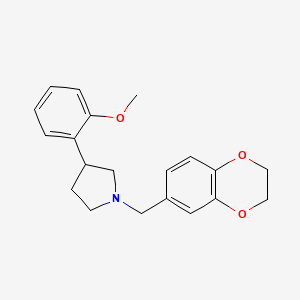
![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)